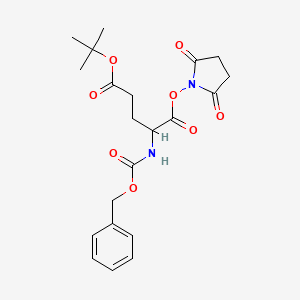
Z-GluOtBu-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-GluOtBu-OSu is a useful research compound. Its molecular formula is C21H26N2O8 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Z-GluOtBu-OSu, also known as Z-Glu(OtBu)-OSu, is a derivative of L-glutamic acid that plays a significant role in peptide synthesis and exhibits various biological activities. This compound is characterized by its protective groups, which facilitate the selective incorporation of glutamic acid into peptides, making it a valuable tool in biochemical research and pharmaceutical applications.
Chemical Structure and Properties
This compound features a benzyloxycarbonyl (Z) group that protects the alpha-amino group of glutamic acid and a tert-butoxy (OtBu) group that protects the side chain carboxylic acid. Its molecular formula is C15H20N2O5 with a molecular weight of approximately 336.33 g/mol. The compound typically appears as a white solid and is soluble in various organic solvents, enhancing its utility in chemical synthesis.
The biological activity of this compound primarily arises from its role as a building block in peptide synthesis. It allows for the formation of stable peptide bonds, enabling researchers to investigate modified peptides' behavior within biological systems. The protective groups ensure that the amino acid can be selectively incorporated into peptides without premature reactions or degradation during synthesis .
Applications in Peptide Synthesis
This compound is extensively used in synthesizing peptides that require specific sequences or modifications. The compound's ability to protect reactive functional groups during synthesis minimizes side reactions and epimerization, leading to higher yields of desired products. For instance, studies have demonstrated that this compound can be efficiently coupled with various amino acids to produce dipeptides with excellent yields, as shown in Table 1 below .
| Dipeptide | Yield (%) | Reaction Time (min) |
|---|---|---|
| Fmoc-Gly-Gly-OMe | 95 | 4 |
| Fmoc-Leu-Ser(tBu)-OMe | 95 | 7 |
| Fmoc-Asn(Trt)-Ile-OMe | 94 | 11 |
| Z-Ala-Phg-Ile-OMe | 75 | 24 |
Biological Implications
Research indicates that compounds containing L-glutamic acid derivatives, such as this compound, can influence neurotransmission and participate in various physiological processes. The incorporation of these derivatives into peptides allows for the exploration of their roles in cellular signaling pathways and potential therapeutic applications .
Case Studies
- Neurotransmission Studies : In vitro studies have shown that peptides synthesized using this compound can modulate neurotransmitter release, suggesting potential applications in treating neurological disorders.
- Cancer Research : Modified peptides incorporating this compound have been investigated for their ability to inhibit specific protein interactions involved in cancer cell proliferation, highlighting the compound's relevance in oncology .
属性
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRURPRGINXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














